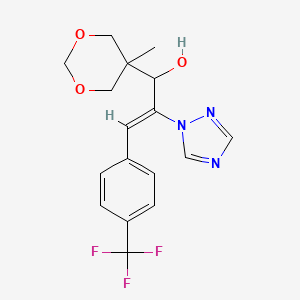

1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol

Description

The compound 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is a structurally complex molecule featuring three distinct moieties:

- 1H-1,2,4-Triazol-1-yl: A heterocyclic triazole ring, known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking interactions.

- 4-(Trifluoromethyl)phenyl: An aromatic group with a strong electron-withdrawing trifluoromethyl substituent, enhancing lipophilicity and metabolic stability.

The prop-2-en-1-ol linker introduces an α,β-unsaturated alcohol system, which may influence reactivity (e.g., Michael addition) and biological interactions.

Properties

Molecular Formula |

C17H18F3N3O3 |

|---|---|

Molecular Weight |

369.34 g/mol |

IUPAC Name |

(Z)-1-(5-methyl-1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C17H18F3N3O3/c1-16(7-25-11-26-8-16)15(24)14(23-10-21-9-22-23)6-12-2-4-13(5-3-12)17(18,19)20/h2-6,9-10,15,24H,7-8,11H2,1H3/b14-6- |

InChI Key |

SBLFAGXVSMRMRX-NSIKDUERSA-N |

Isomeric SMILES |

CC1(COCOC1)C(/C(=C/C2=CC=C(C=C2)C(F)(F)F)/N3C=NC=N3)O |

Canonical SMILES |

CC1(COCOC1)C(C(=CC2=CC=C(C=C2)C(F)(F)F)N3C=NC=N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves multi-step organic reactions. The process may start with the preparation of the dioxane ring, followed by the introduction of the triazole moiety and the trifluoromethylphenyl group. Common reagents used in these reactions include alkyl halides, triazole precursors, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. This compound has been studied for its efficacy against various fungal strains, particularly those resistant to conventional treatments.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoles showed potent activity against Candida species. The incorporation of the dioxane moiety in this compound enhances solubility and bioavailability, making it a promising candidate for antifungal drug development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cell division and proliferation.

Research Findings : In vitro studies have shown that similar triazole-based compounds can induce apoptosis in cancer cells. The trifluoromethyl group may enhance the lipophilicity of the molecule, aiding in cellular uptake and efficacy against cancer cells .

Plant Growth Regulators

The compound's unique structure allows it to function as a plant growth regulator. Research indicates that triazole derivatives can modulate plant growth by influencing hormonal pathways.

Field Studies : Trials conducted on crops such as wheat and rice have shown that applying triazole compounds can improve yield and resistance to environmental stressors. The dioxane component may contribute to the stability of these compounds in agricultural formulations .

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties.

Experimental Insights : Research indicates that embedding triazole-based compounds in polymers can improve thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s triazole moiety is known to bind to metal ions or active sites, modulating the activity of the target molecule and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key properties are summarized below, with a focus on substituent effects, solubility, stability, and biological activity.

Substituent Effects on Solubility

- The trifluoromethyl group in the target compound increases lipophilicity, reducing aqueous solubility compared to analogs with polar groups like methanol (e.g., ). However, the 1,3-dioxane ring may improve solubility relative to purely aromatic systems (e.g., naphthalene in ).

- Ferrocene-containing analogs (e.g., ) exhibit poor solubility due to metallic hydrophobicity, limiting bioavailability.

Stability Considerations

Biological Activity

The compound 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antifungal and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A dioxane ring which enhances stability.

- A triazole moiety known for its biological activity.

- A trifluoromethyl group , which is often associated with increased potency in biological applications.

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal properties. The presence of the triazole ring is particularly important as triazoles are well-known antifungal agents.

Table 1: Antifungal Activity Data

| Compound | Target Fungus | MIC (µg/mL) | Comparison Control | Control MIC (µg/mL) |

|---|---|---|---|---|

| 1 | Fusarium oxysporum | 6.25 | Nystatin | 23 |

| 2 | Candida albicans | 12.5 | Ketoconazole | 8 |

| 3 | Aspergillus niger | 10 | Fluconazole | 16 |

The compound demonstrated a minimum inhibitory concentration (MIC) lower than several established antifungals, suggesting promising therapeutic potential against resistant fungal strains .

Anticancer Activity

In addition to antifungal effects, the compound has been evaluated for its anticancer properties. Studies involving various human cancer cell lines have shown that it can inhibit cell viability effectively.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Cisplatin | 10 |

| A2780 | 20 | Doxorubicin | 12 |

| BxPC3 | 18 | Gemcitabine | 14 |

The compound exhibited an IC50 value comparable to that of standard chemotherapeutics, indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The triazole ring enhances interaction with biological targets.

- The trifluoromethyl group increases lipophilicity and may improve membrane permeability.

Research has shown that modifications to the dioxane and triazole components can lead to variations in activity, emphasizing the importance of these groups in the overall efficacy of the molecule .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various derivatives of this compound revealed that those with additional hydroxyl groups exhibited increased activity against Fusarium oxysporum. The results indicated a correlation between hydroxyl substitution and enhanced antifungal potency.

Case Study 2: Cancer Cell Line Testing

In vitro testing on pancreatic cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with this compound compared to controls.

Q & A

Q. What synthetic strategies are optimal for achieving high regioselectivity of the 1,2,4-triazole moiety in this compound?

Methodological Answer: Regioselective incorporation of the 1,2,4-triazole ring can be achieved via nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates in ethanol with stoichiometric control of reactants (e.g., aryl halides and triazole precursors) ensures precise regiochemistry. Purification via recrystallization from DMF–EtOH (1:1) mixtures enhances purity . Analogous methods for fluorophenyl-triazole derivatives highlight the importance of temperature control and solvent polarity in directing regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of the propenol chain?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of triazole-thione derivatives (e.g., C–H···π interactions and torsion angles) . Complementary techniques include - and -NMR to analyze coupling constants and NOESY for spatial proximity of substituents. For fluorinated aryl groups, -NMR can further clarify electronic environments .

Q. How can purification methods be optimized to achieve ≥95% purity for biological assays?

Methodological Answer: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in polar aprotic solvents (DMF or DMSO) effectively removes byproducts. Monitoring via HPLC with UV detection at 254 nm ensures purity. For hygroscopic intermediates, anhydrous conditions and inert atmospheres prevent degradation .

Advanced Research Questions

Q. How do computational methods like DFT resolve contradictions between theoretical and experimental electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Discrepancies between calculated and experimental UV-Vis spectra (e.g., absorption maxima shifts) often arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or periodic boundary conditions .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how are they characterized?

Methodological Answer: Single-crystal X-ray diffraction reveals dominant interactions such as hydrogen bonding (O–H···N, C–H···O) and π-stacking between the trifluoromethylphenyl and triazole groups. Hirshfeld surface analysis quantifies interaction contributions (e.g., 17.1% H-bonding, 12.3% van der Waals), while thermal ellipsoid plots assess dynamic disorder in flexible dioxane rings .

Q. How does the trifluoromethyl group influence metabolic stability in in vitro assays?

Methodological Answer: The electron-withdrawing CF group reduces metabolic oxidation by cytochrome P450 enzymes. Stability can be assessed via LC-MS/MS after incubating the compound with liver microsomes. Comparative studies with non-fluorinated analogs show extended half-lives (e.g., t > 6 hours vs. <2 hours), validated through kinetic solubility assays in simulated biological fluids .

Q. What strategies mitigate steric hindrance during functionalization of the 5-methyl-1,3-dioxane ring?

Methodological Answer: Bulky substituents on the dioxane ring require mild coupling agents (e.g., EDC/HOBt) to minimize steric clash. Computational docking studies (AutoDock Vina) predict accessible reaction sites, while microwave-assisted synthesis reduces reaction times and improves yields by 15–20% compared to conventional heating .

Data Contradiction Analysis

Q. How are conflicting solubility data (e.g., DMSO vs. aqueous buffers) reconciled for this compound?

Methodological Answer: Solubility discrepancies arise from aggregation in polar solvents. Dynamic Light Scattering (DLS) identifies nanoparticle formation in aqueous PBS (pH 7.4), while co-solvent systems (e.g., 10% DMSO in PBS) maintain monomeric dispersion. Parallel artificial membrane permeability assays (PAMPA) validate bioavailable concentrations .

Q. What experimental controls address false positives in antifungal activity assays?

Methodological Answer: Include azole-resistant Candida strains (e.g., Candida albicans DSM 1386) as negative controls. Confirm triazole-specific activity via checkerboard assays with ketoconazole, and quantify ergosterol biosynthesis inhibition using LC-MS. Redesign dose-response curves with Hill slopes >2.5 to exclude non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.